

Comparative Cost-Effectiveness of MDR-TB Regimens in India

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Compound Focus: Clofazimine

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Regimen Name	Regimen Composition	Duration	Incremental Cost-Effectiveness Ratio (ICER) vs. Standard of Care (₹)	Key Findings & Notes
BEAT	Bdq, Dlm, Cfz, Lzd	6-9 months	₹5,385	--
BPaLC	Bdq, Pa, Lzd, Cfz	6-9 months	₹2,435	--
BPaL	Bdq, Pa, Lzd	6-9 months	₹2,014	--
BPaLM	Bdq, Pa, Lzd, Mfx	6-9 months	₹2,008	--
mBPaL1	Bdq, Pa, Lzd (modified)	6-9 months	₹1,462	Extended dominance
mBPaL2	Bdq, Pa, Lzd (modified)	6-9 months	₹1,159	Dominant strategy
mBPaL3	Bdq, Pa, Lzd (modified)	6-9 months	₹1,895	--

Abbreviations: Bdq (Bedaquiline), Dlm (Delamanid), **Cfz (Clofazimine)**, Lzd (Linezolid), Pa (Pretomanid), Mfx (Moxifloxacin); ICER: Incremental Cost-Effectiveness Ratio.

- **Overall Conclusion:** The study concluded that all the shorter regimens were **100% cost-effective** compared to the standard of care from a health system perspective in India. The cost of Bedaquiline was a crucial factor in determining cost-effectiveness across all regimens that contained it [1].
- **Other Regional Evidence:** A separate study in Eastern Europe and Central Asia found that a modified, fully oral 9-month shorter treatment regimen (mSTR) containing **Clofazimine** was also a cost-effective option, showing significant cost savings and additional health gains compared to the standard of care [2].

Detailed Experimental and Methodological Protocols

For researchers, the methodologies used in these economic evaluations and safety analyses are critical. Below are the detailed protocols from the cited literature.

Protocol for Cost-Effectiveness Analysis

The Indian study employed a standard health economic modeling approach [1].

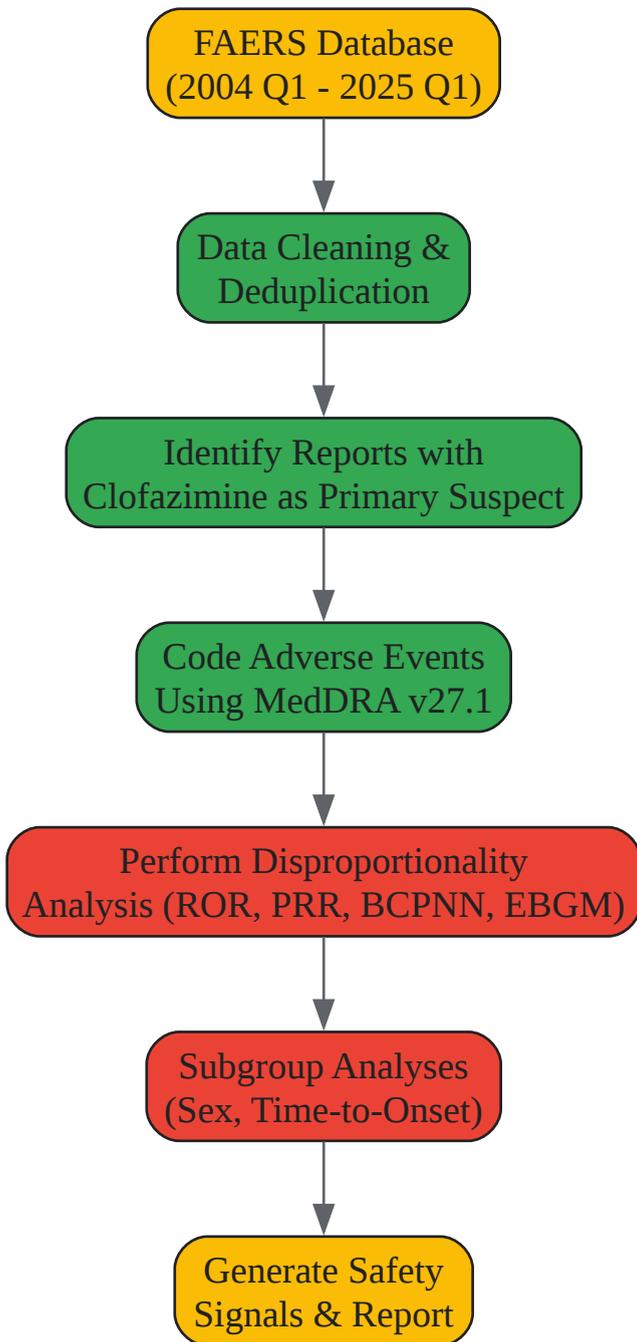
- **Model Type:** Decision tree model.
- **Perspective:** Health system perspective (India's National Tuberculosis Elimination Programme).
- **Comparative Arms:** Seven short-course regimens (BEAT, BPaL, BPaLM, BPaLC, mBPaL1, mBPaL2, mBPaL3) were compared against the current 9-11 month Standard of Care (SoC) regimen.
- **Study Population:** A hypothetical cohort of 100,000 adults with DR-TB.
- **Cost Inputs:** The model incorporated costs for pre-treatment investigations, regimen drugs, management of adverse drug reactions (ADRs), and inpatient treatment. Data was sourced from published literature.
- **Outcome Measures:**
 - **Effectiveness:** Measured in Quality-Adjusted Life Years (QALYs) gained.
 - **Cost-Effectiveness Metric:** The Incremental Cost-Effectiveness Ratio (ICER) was calculated for each regimen compared to SoC.
- **Validation:** Sensitivity analyses were performed to test the robustness of the results against the willingness-to-pay threshold.

Protocol for Safety and Pharmacovigilance Analysis

A comprehensive pharmacovigilance study analyzed **Clofazimine**-associated adverse events (AEs) using the FDA Adverse Event Reporting System (FAERS) [3].

- **Data Source:** FAERS database from Q1 2004 to Q1 2025.
- **Data Cleaning:** Data was deduplicated following FDA guidelines, retaining the most recent report for each case ID.
- **Case Identification:** Reports were included where **Clofazimine** was listed as the "Primary Suspect" drug.
- **AE Coding:** Adverse events were standardized using MedDRA (Medical Dictionary for Regulatory Activities) version 27.1, coded to Preferred Terms (PTs) and grouped by System Organ Class (SOC).
- **Signal Detection:** Disproportionality analysis was conducted using four complementary methods:
 - Reporting Odds Ratio (ROR)
 - Proportional Reporting Ratio (PRR)
 - Bayesian Confidence Propagation Neural Network (BCPNN)
 - Empirical Bayesian Geometric Mean (EBGM)
- **Subgroup Analyses:** Included analyses by sex and time-to-onset of AEs.

The workflow for this safety analysis is summarized in the following diagram.



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Important Efficacy and Safety Considerations

When evaluating **Clofazimine**-containing regimens, it is essential to consider the broader context of efficacy and safety.

- **Efficacy in Shorter Regimens:** The 6-month **BPaLC** regimen (Bedaquiline, Pretomanid, Linezolid, **Clofazimine**) is recognized as a major advance in MDR-TB treatment, recommended by the WHO to improve outcomes and free up health system resources [4] [5].
- **Safety Profile of Clofazimine:** The pharmacovigilance study identified several significant safety signals for **Clofazimine** [3]:
 - **Most Prominent AEs:** QT prolongation, drug resistance, skin hyperpigmentation, and respiratory failure.
 - **Serious Outcomes:** Among 1,287 reports, 995 were serious, including 149 deaths and 233 hospitalizations.
 - **Clinical Implications:** These findings highlight the need for careful patient monitoring, particularly for cardiac effects, especially when **Clofazimine** is used in combination with other drugs that can also prolong the QT interval (e.g., Bedaquiline, fluoroquinolones).

Key Takeaways for Researchers and Professionals

- **Proven Cost-Effectiveness:** Model-based analyses consistently show that shorter, all-oral regimens containing **Clofazimine** (like BPaLC) are cost-effective compared to longer standard regimens, primarily due to reduced duration and improved outcomes [1] [2].
- **Context is Crucial:** The dominant cost-effective regimen in the Indian study was a modified BPaL regimen (**mBPaL2**), not a **Clofazimine**-containing one, suggesting that the optimal regimen can vary based on local cost structures and health system factors [1].
- **Safety is a Key Variable:** The significant safety signals associated with **Clofazimine** must be incorporated into risk-benefit assessments and trial designs. Monitoring protocols for cardiac and respiratory toxicity are warranted [3].

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